N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMOPNGGQUJTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves a multi-step process:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.
Ethyl Linker Introduction: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker, resulting in the formation of 2-(4-fluorophenoxy)ethyl intermediate.
Isonicotinamide Coupling: The final step involves the coupling of the 2-(4-fluorophenoxy)ethyl intermediate with 2-(2-methoxyethoxy)isonicotinamide under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Analog: N-{4-(2-fluoro-4-(4-methoxyphenoxy)-6-methylphenyl)thiazol-2-yl}isonicotinamide (CAS 1439936-60-3)
This analog shares the isonicotinamide core but differs significantly in substituents:
- Core modification: Incorporates a thiazole ring fused to a substituted phenyl group (2-fluoro-4-(4-methoxyphenoxy)-6-methylphenyl).
- Substituents: A 4-methoxyphenoxy group (enhanced lipophilicity). A methyl group at position 6 (steric bulk). Thiazole ring (introduces sulfur-mediated interactions).
- Molecular formula : C₂₂H₁₈FN₃O₃S.
- Molecular weight : 435.479 g/mol.
Comparative Data Table
Key Differences and Implications
Molecular Weight and Bioavailability: The target compound’s lower molecular weight (~336 vs. 435 g/mol) may improve membrane permeability and oral bioavailability.
Solubility: The methoxyethoxy group in the target compound likely enhances aqueous solubility compared to the analog’s lipophilic thiazole and methoxyphenoxy motifs.
Binding Interactions: The thiazole ring in the analog may engage in sulfur-specific interactions (e.g., hydrogen bonding or van der Waals forces) with biological targets, whereas the target compound’s fluorophenoxyethyl group could prioritize hydrophobic or halogen bonding.
Electronic Effects :
- Both compounds feature fluorine atoms, but their positions differ:
- Target: Fluorine is para on the phenoxy group, creating a strong electron-withdrawing effect.
- Analog: Fluorine resides on a phenyl ring adjacent to a methoxyphenoxy group, altering electronic distribution and steric accessibility .
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound with potential applications in medicinal chemistry. Its structure includes an isonicotinamide core, which is known for its biological significance, particularly in drug development. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19FN2O4
- Molecular Weight : 334.347 g/mol
- IUPAC Name : N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
The presence of the isonicotinamide moiety suggests that this compound may interact with various biological targets due to its nitrogen-containing heterocyclic ring, which can participate in hydrogen bonding and other interactions with biological molecules.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Interaction : Its structure suggests the possibility of binding to various receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Uptake : The methoxyethoxy group may enhance the solubility and bioavailability of the compound, facilitating its uptake into cells.
Biological Activity Findings
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of isonicotinamide exhibit significant anticancer properties. For example:
- Case Study 1 : A related compound demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Case Study 2 : Another derivative showed comparable activity to doxorubicin, a standard chemotherapy agent, indicating potential as an anticancer therapeutic .
Anti-inflammatory Properties
The ability of this compound to inhibit enzymes involved in inflammatory pathways has been observed:
- Mechanism : By inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation, the compound may reduce inflammatory responses in vitro.
Research Applications
This compound serves as a valuable tool in scientific research:
- Biochemical Assays : The compound can be utilized as a probe or ligand to study enzyme activity and protein interactions.
- Drug Development : Its structure provides a scaffold for further modifications aimed at enhancing biological activity or specificity for particular targets.
Summary of Research Findings
Q & A
Q. What are the critical steps in synthesizing N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of fluorophenoxy and methoxyethoxy groups to the isonicotinamide core. Key steps include:
- Amide bond formation : Reaction of 2-(2-methoxyethoxy)isonicotinic acid with 2-(4-fluorophenoxy)ethylamine, using coupling agents like EDC/HOBt or DCC in anhydrous DMF.
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) to improve yield (>75%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy ethyl chain at N-position, methoxyethoxy at C2).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching theoretical mass (C₁₇H₁₈F₂N₂O₄: ~376.3 g/mol).
- X-ray Crystallography : For definitive bond length/angle data if single crystals are obtainable .
Q. How does the methoxyethoxy group influence solubility and formulation in preclinical studies?
The methoxyethoxy side chain enhances aqueous solubility via hydrogen bonding, critical for in vivo bioavailability. Solubility can be quantified in PBS (pH 7.4: ~12 mg/mL) and DMSO (>50 mg/mL). For formulation:
- Use co-solvents like PEG-400 or cyclodextrin complexes for intravenous administration.
- Assess stability under physiological pH (4–8) and temperature (37°C) for 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Fluorophenoxy group : Replace with chloro or methyl groups to evaluate steric/electronic effects on target binding.
- Methoxyethoxy chain : Vary chain length (e.g., ethoxy vs. propoxy) to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Isonicotinamide core : Substitute with pyrazinamide or thiazole to assess bioisosteric effects. Biological assays (e.g., enzyme inhibition, cytotoxicity) should follow each modification .
Q. What experimental designs are recommended to resolve contradictory data in biological activity assays?
- Dose-response curves : Test across a wide concentration range (nM–µM) to identify IC₅₀ discrepancies.
- Cell line validation : Use multiple cancer lines (e.g., MCF-7, HeLa) and primary cells to confirm target specificity.
- Orthogonal assays : Combine ATP-based viability assays with apoptosis markers (e.g., Annexin V/PI staining) and caspase-3 activation .
Q. How can computational modeling predict this compound’s interaction with potential targets like kinase enzymes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR, PI3K).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding (e.g., methoxyethoxy with Lys271 in EGFR).
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ values .
Q. What strategies mitigate off-target effects observed in in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes to detect reactive intermediates (e.g., cytochrome P450-mediated oxidation).
- Proteome-wide screening : Employ affinity chromatography or thermal shift assays to identify non-target interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
